molecular formula C15H22N2O B2373811 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one CAS No. 1016764-58-1

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2373811
CAS No.: 1016764-58-1
M. Wt: 246.354
InChI Key: BIJWTMSEBYWEAD-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one typically involves the reaction of 4-aminopiperidine with 2-phenylbutan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the piperidine ring with a phenylbutanone moiety makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-10-8-13(16)9-11-17/h3-7,13-14H,2,8-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJWTMSEBYWEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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